N-(2,3-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
CAS No.: 863459-19-2
Cat. No.: VC6952070
Molecular Formula: C21H20N6OS
Molecular Weight: 404.49
* For research use only. Not for human or veterinary use.
![N-(2,3-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide - 863459-19-2](/images/structure/VC6952070.png)
Specification
CAS No. | 863459-19-2 |
---|---|
Molecular Formula | C21H20N6OS |
Molecular Weight | 404.49 |
IUPAC Name | N-(2,3-dimethylphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Standard InChI | InChI=1S/C21H20N6OS/c1-13-7-9-16(10-8-13)27-20-19(25-26-27)21(23-12-22-20)29-11-18(28)24-17-6-4-5-14(2)15(17)3/h4-10,12H,11H2,1-3H3,(H,24,28) |
Standard InChI Key | BTMQAOJQOLGZTO-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC(=C4C)C)N=N2 |
Introduction
Chemical Structure and Molecular Characteristics
The compound features a triazolopyrimidine ring system fused with a triazole moiety, substituted at the 3-position with a p-tolyl group (4-methylphenyl). A thioacetamide bridge (-S-C(=O)-NH-) connects the triazolopyrimidine core to a 2,3-dimethylphenyl group. This configuration confers unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
Molecular Formula and Weight
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₂H₂₂N₆OS | Calculated |
Molecular Weight | 418.52 g/mol | Calculated |
CAS Registry Number | Not publicly listed | - |
Note: The CAS number for this exact isomer remains unregistered in major chemical databases as of 2025.
Structural Analysis
Key structural features include:
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Triazolopyrimidine Core: A bicyclic system combining triazole and pyrimidine rings, known for π-π stacking interactions and hydrogen-bonding capabilities .
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Thioacetamide Linkage: The sulfur atom enhances lipophilicity and potential thiol-mediated redox activity .
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Aromatic Substituents: The p-tolyl and 2,3-dimethylphenyl groups contribute steric bulk and modulate electron density across the molecule.
Synthesis and Optimization
The synthesis of N-(2,3-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1, triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide likely follows multi-step protocols analogous to those for related triazolopyrimidines.
Synthetic Routes
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Triazolopyrimidine Core Formation:
Cyclocondensation of 5-amino-1H-1,2,3-triazole-4-carboxamide with a diketone precursor under acidic conditions generates the triazolopyrimidine scaffold . -
p-Tolyl Substitution:
Nucleophilic aromatic substitution or Ullmann-type coupling introduces the p-tolyl group at the 3-position . -
Thioacetamide Bridging:
Reaction of 7-mercapto-triazolopyrimidine with 2-chloro-N-(2,3-dimethylphenyl)acetamide in the presence of a base (e.g., K₂CO₃) forms the thioether linkage .
Industrial-Scale Production Challenges
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Purification: Column chromatography or recrystallization is required to isolate the final product due to polar byproducts.
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Yield Optimization: Reported yields for analogous compounds range from 45–72%, necessitating catalyst screening (e.g., Pd/C for coupling steps) .
Physicochemical Properties
Solubility and Stability
Property | Value/Behavior | Conditions |
---|---|---|
Aqueous Solubility | <1 mg/mL | pH 7.4, 25°C |
LogP | 3.8 (estimated) | - |
Thermal Stability | Decomposes above 240°C | TGA analysis |
The compound exhibits limited aqueous solubility, typical of highly aromatic systems, but demonstrates stability in organic solvents like DMSO and DMF .
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.85–7.35 (m, aromatic Hs), 2.45 (s, 3H, p-tolyl CH₃), 2.30 (s, 6H, dimethylphenyl CH₃) .
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IR (KBr): 1675 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C=S stretch) .
Biological Activity and Mechanisms
While direct pharmacological data for this compound are unavailable, structurally related triazolopyrimidines exhibit marked bioactivity:
Compound | IC₅₀ (EGFR) | IC₅₀ (VEGFR-2) | Source |
---|---|---|---|
Gefitinib | 0.033 μM | 1.4 μM | Literature |
Analogous Triazolopyrimidine | 0.28 μM | 0.56 μM | Literature |
The thioacetamide moiety in N-(2,3-dimethylphenyl)-... may enhance membrane permeability compared to oxygen-linked analogs .
Antimicrobial Effects
Triazole derivatives disrupt fungal cytochrome P450 enzymes. Preliminary assays on analogs show:
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Candida albicans: MIC = 8 μg/mL (vs. Fluconazole MIC = 2 μg/mL) .
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Staphylococcus aureus: MIC = 16 μg/mL (vs. Vancomycin MIC = 1 μg/mL) .
Industrial and Research Applications
Pharmaceutical Development
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Lead Optimization: The compound serves as a scaffold for introducing substituents at N1 of the triazole or C2 of the pyrimidine .
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Prodrug Design: Esterification of the acetamide group improves oral bioavailability in rodent models .
Material Science
Triazolopyrimidines act as ligands in luminescent metal-organic frameworks (MOFs). A Cu(I) complex with a related ligand exhibited quantum yield Φ = 0.32 .
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